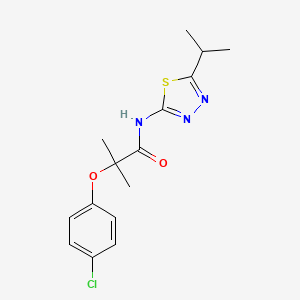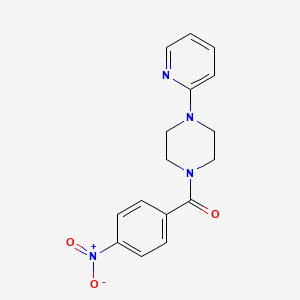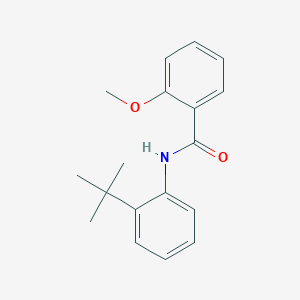![molecular formula C16H14ClN3O2S B5877589 2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5877589.png)
2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole, also known as CP-154,526, is a synthetic compound that belongs to the class of benzimidazole derivatives. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in scientific research.
Mechanism of Action
2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole exerts its pharmacological effects by binding to and blocking the CRF1 receptor, which is predominantly expressed in the central nervous system. The CRF1 receptor is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is the major neuroendocrine system that controls the stress response. 2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has been shown to reduce the activity of the HPA axis and attenuate the behavioral and physiological responses to stress and anxiety.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter systems, neurogenesis, synaptic plasticity, and inflammation. It has been shown to reduce the release of stress-related neuropeptides, such as corticotropin-releasing hormone (CRH) and vasopressin, and to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). 2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to enhance the activity of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Advantages and Limitations for Lab Experiments
2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has several advantages for lab experiments, including its high potency and selectivity for the CRF1 receptor, its well-established mechanism of action, and its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its potential off-target effects, its short half-life, and its limited solubility in aqueous solutions. These limitations can be overcome by using appropriate controls and optimizing the experimental conditions.
Future Directions
2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has shown great potential for the development of novel therapeutic agents for the treatment of stress-related disorders, such as anxiety, depression, and post-traumatic stress disorder (PTSD). Future research should focus on the optimization of 2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole derivatives with improved pharmacokinetic properties and reduced off-target effects. Other potential applications of 2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole include the investigation of the role of CRF1 receptor in other physiological and pathological conditions, such as addiction, cognition, and aging.
Synthesis Methods
The synthesis of 2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole involves several steps, including the reaction of 4-chlorophenylsulfonyl chloride with 1,2,3,4-tetrahydro-β-carboline to obtain 2-(4-chlorophenylsulfonyl)-1,2,3,4-tetrahydro-β-carboline. This compound is then reacted with 2-aminobenzimidazole to yield 2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole. The synthesis method has been optimized to improve the yield and purity of the compound, and various modifications have been made to the reaction conditions to obtain different derivatives of 2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which plays a critical role in the regulation of the stress response and anxiety-related behaviors. 2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has been used to investigate the role of CRF1 receptor in various physiological and pathological conditions, including stress, anxiety, depression, addiction, and neurodegenerative diseases.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c17-12-5-7-13(8-6-12)23(21,22)19-9-10-20-15-4-2-1-3-14(15)18-16(20)11-19/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFRCVHQKZWCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C32)CN1S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5877507.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5877508.png)


![N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5877551.png)



![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)




